molecular formula C9H11N B3381452 3-(Prop-1-en-2-yl)aniline CAS No. 23809-98-5

3-(Prop-1-en-2-yl)aniline

Cat. No.: B3381452
CAS No.: 23809-98-5
M. Wt: 133.19 g/mol
InChI Key: HUAHZCFLLQRNRO-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an aniline group attached to a prop-1-en-2-yl substituent. It is commonly used in various fields of research and industry due to its unique physical, chemical, and biological properties.

Preparation Methods

3-(Prop-1-en-2-yl)aniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with propylene. This reaction typically requires the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . Another method involves the reaction of aniline with isopropenyl acetate in the presence of a base, such as sodium hydroxide, to yield this compound .

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

3-(Prop-1-en-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted aniline derivatives.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(Prop-1-en-2-yl)aniline has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound can act as tubulin-destabilizing agents, making them potential candidates for cancer treatment.

    Industry: It is used in the production of specialty chemicals, including additives for polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yl)aniline and its derivatives involves their interaction with specific molecular targets. For example, some derivatives act as colchicine-binding site inhibitors, which inhibit tubulin polymerization and disrupt microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the inhibition of tubulin assembly and the induction of cellular apoptosis through the disruption of microtubule function .

Comparison with Similar Compounds

3-(Prop-1-en-2-yl)aniline can be compared with other similar compounds, such as 2-(1-Methylethenyl)aniline and 2-Isopropenylaniline . These compounds share similar structural features but differ in their specific substituents and chemical properties.

    2-(1-Methylethenyl)aniline: This compound has a similar structure but with a different position of the prop-1-en-2-yl group.

    2-Isopropenylaniline: This compound also has a similar structure but with an isopropenyl group instead of a prop-1-en-2-yl group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-prop-1-en-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAHZCFLLQRNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23809-98-5
Record name 3-(prop-1-en-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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